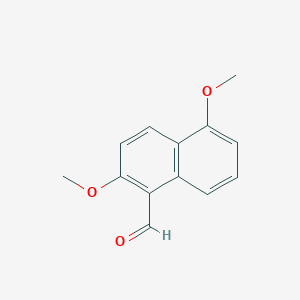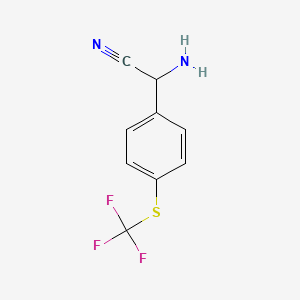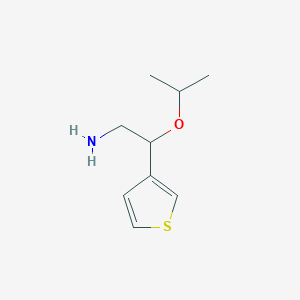
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is an organic compound with the molecular formula C9H15NOS and a molecular weight of 185.29 g/mol . This compound features a thiophene ring, an isopropoxy group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Various amine derivatives.
Substitution: Substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of advanced materials and specialty chemicals .
Mécanisme D'action
The mechanism of action for 2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the ethanamine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the isopropoxy group
1-(Thiophen-2-yl)ethan-1-one: Contains a ketone group instead of an ethanamine moiety.
Uniqueness
2-Isopropoxy-2-(thiophen-3-yl)ethan-1-amine is unique due to the presence of the isopropoxy group, which can enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in various synthetic pathways and applications .
Propriétés
Formule moléculaire |
C9H15NOS |
|---|---|
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
2-propan-2-yloxy-2-thiophen-3-ylethanamine |
InChI |
InChI=1S/C9H15NOS/c1-7(2)11-9(5-10)8-3-4-12-6-8/h3-4,6-7,9H,5,10H2,1-2H3 |
Clé InChI |
VOSKRARTNDXWKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(CN)C1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
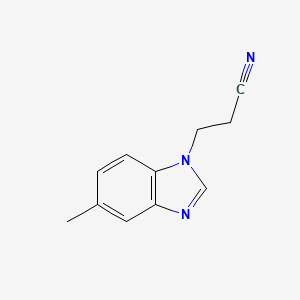
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
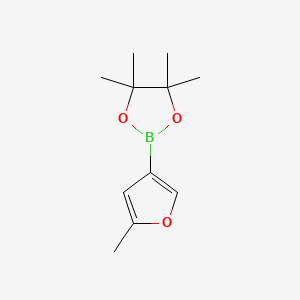
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
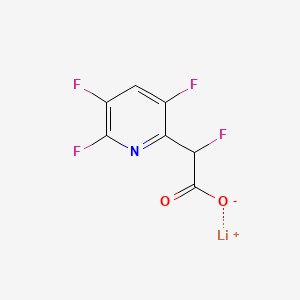
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
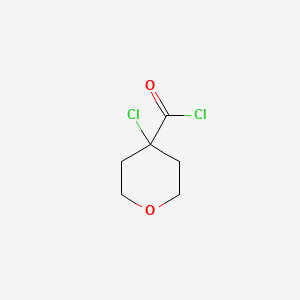
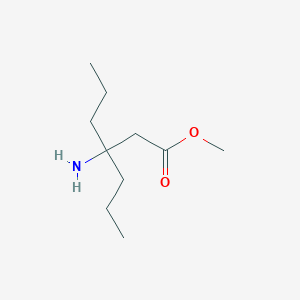


![(6-Oxaspiro[3.4]octan-5-YL)methanamine](/img/structure/B13621707.png)
